molecular formula C5H12Cl2N4O B2818986 {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride CAS No. 2580097-89-6

{5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride

Cat. No.: B2818986
CAS No.: 2580097-89-6
M. Wt: 215.08
InChI Key: GNVSRQSYDIYXKN-HWYNEVGZSA-N
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Description

“[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2613299-56-0 . It has a molecular weight of 215.08 .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds, such as “[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride”, has attracted much attention due to their broad biological activities . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Catalytic Applications

A study by Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, synthesized via a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. This ligand forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloaddition efficiently in water or under neat conditions, highlighting the utility of triazole derivatives in catalysis under mild conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Synthesis of Novel Compounds

Moreno-Fuquen et al. (2019) demonstrated a catalyst- and solvent-free approach for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement. This method emphasizes the role of 1,2,4-triazole derivatives as intermediates in creating compounds with potential biological activities (Moreno-Fuquen et al., 2019).

Energetic Materials Development

Research by Wang et al. (2007) focused on synthesizing triazolyl-functionalized monocationic and diquaternary salts with potential applications in energetic materials. These compounds were evaluated for their thermal stability and density, showcasing the versatility of 1,2,4-triazole frameworks in designing high-performance materials (Wang, Gao, Ye, & Shreeve, 2007).

Antimicrobial Activities

A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some derivatives exhibited good to moderate activities against test microorganisms, underscoring the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Enzyme Inhibition for Therapeutic Applications

Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide for lipase and α-glucosidase inhibition. The study aimed at developing therapeutic agents, indicating the role of 1,2,4-triazole derivatives in targeting enzymes relevant to metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

[3-[(1R)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.2ClH/c1-3(6)5-7-4(2-10)8-9-5;;/h3,10H,2,6H2,1H3,(H,7,8,9);2*1H/t3-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVSRQSYDIYXKN-HWYNEVGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=N1)CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NNC(=N1)CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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